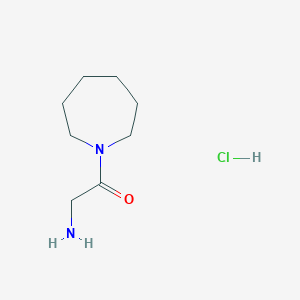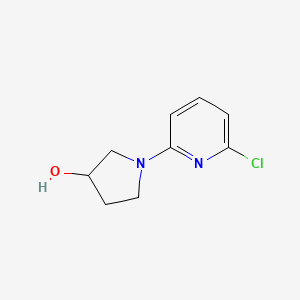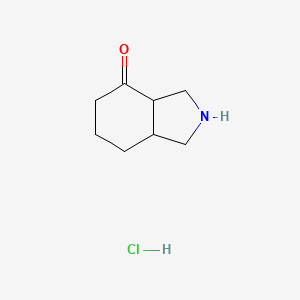![molecular formula C17H21N3O2 B1392470 1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 1242963-14-9](/img/structure/B1392470.png)
1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid
Overview
Description
1-(5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl)piperidine-4-carboxylic acid, also known as 2,5-dimethyl-1H-pyrrol-1-yl-5-pyridinecarboxylic acid, is a heterocyclic compound composed of a piperidine ring and a pyridine ring. It is a versatile and useful molecule that has been used in many scientific research applications, including medicinal chemistry, synthetic organic chemistry, and biochemistry. This compound has been found to have a variety of biochemical and physiological effects, as well as a range of advantages and limitations for laboratory experiments.
Scientific Research Applications
-
Scientific Field: Biochemistry
- Application : The compound 2,5-Dimethyl-1H-pyrrole-1-ethanol is a chemical with the molecular formula C8H13NO . It’s used in various chemical reactions due to its unique structure .
- Method of Application : The specific methods of application or experimental procedures would depend on the specific reaction or process being carried out. Typically, this compound would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes would also depend on the specific reaction or process. In general, the use of this compound could lead to the synthesis of new compounds or materials .
-
Scientific Field: Pharmacology
- Application : Imidazole containing compounds have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method of Application : These compounds are typically administered in the form of a drug or medication. The specific method of administration (oral, intravenous, etc.) would depend on the specific drug and its intended use .
- Results or Outcomes : The outcomes of using these compounds can vary widely, but they generally involve some form of therapeutic effect. For example, they can help to treat a variety of conditions, from bacterial infections to tumors .
-
Scientific Field: Cell Biology
- Application : A compound was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
- Method of Application : This compound would typically be added to a cell culture medium, where it would interact with the cells and affect their metabolism .
- Results or Outcomes : The use of this compound led to an increase in glucose uptake and ATP production, which could potentially enhance the efficiency of monoclonal antibody production .
- Scientific Field: Medicinal Chemistry
- Application : Pyrrothiogatain is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family .
- Method of Application : This compound inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation .
- Results or Outcomes : The use of this compound led to the inhibition of the expression and production of Th2 cytokines .
-
Scientific Field: Organic Chemistry
- Application : The compound 2,5-Dimethyl-1H-pyrrole-1-ethanol is a chemical with the molecular formula C8H13NO . It’s used in various chemical reactions due to its unique structure .
- Method of Application : The specific methods of application or experimental procedures would depend on the specific reaction or process being carried out. Typically, this compound would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes would also depend on the specific reaction or process. In general, the use of this compound could lead to the synthesis of new compounds or materials .
-
Scientific Field: Medicinal Chemistry
- Application : Pyrrothiogatain is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family .
- Method of Application : This compound inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation .
- Results or Outcomes : The use of this compound led to the inhibition of the expression and production of Th2 cytokines .
properties
IUPAC Name |
1-[5-(2,5-dimethylpyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-3-4-13(2)20(12)15-5-6-16(18-11-15)19-9-7-14(8-10-19)17(21)22/h3-6,11,14H,7-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGNQGDNFOSKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CN=C(C=C2)N3CCC(CC3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392387.png)
![1-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392388.png)
![1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392389.png)
![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)
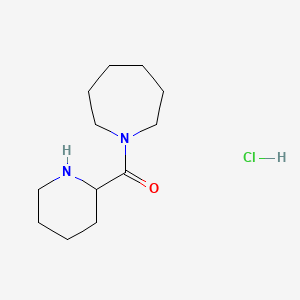
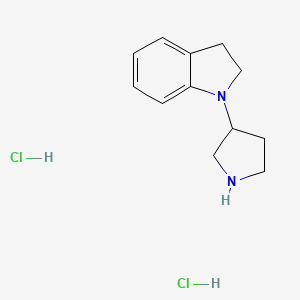
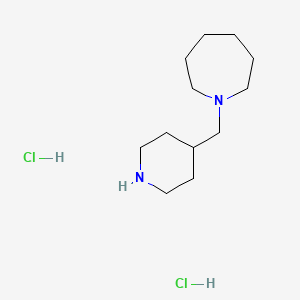
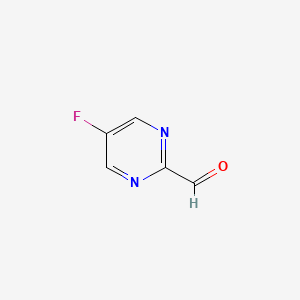
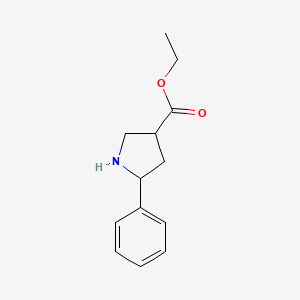
![2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1392401.png)
